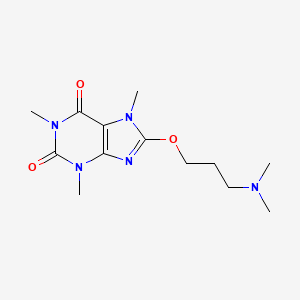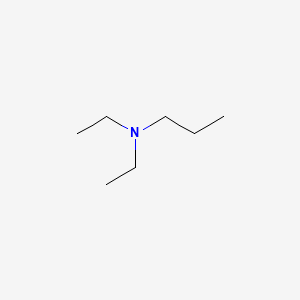
Diethyl(propyl)amine
Descripción general
Descripción
Diethyl(propyl)amine is a chemical compound studied in various contexts, particularly for its synthesis and reaction mechanisms.
Synthesis Analysis
- A method for synthesizing amines, including compounds like diethyl(propyl)amine, involves the reaction of aromatic aldehydes with ammonia and diethyl phosphite, followed by a reaction with chlorotrimethylsilane, producing good yields from simple starting materials (Kaboudin & Moradi, 2006).
Molecular Structure Analysis
- The molecular structure of amines, including diethyl(propyl)amine, is characterized by features such as nitrogen inversion, (14)N quadrupole coupling, and internal rotation of methyl groups, as observed in their rotational spectrum (Nguyen & Stahl, 2011).
Chemical Reactions and Properties
- Amines, including diethyl(propyl)amine, can undergo various chemical reactions. For example, diethyl hydroxyl amine reacts efficiently with radicals like alkyl, alkoxy, and peroxy radicals (Abuin et al., 1978).
Physical Properties Analysis
- The physical properties of amines such as diethyl(propyl)amine are influenced by molecular structure. Amines are typically less dense than water and their solubility varies depending on their molecular weight and structure (Ginsburg, 1967).
Chemical Properties Analysis
- The chemical properties of diethyl(propyl)amine and similar amines include their reactivity towards acids and bases, and their ability to form various derivatives. For instance, nitrile-functionalized amines exhibit efficient and reversible absorption of gases like SO2 (Hong et al., 2014).
Aplicaciones Científicas De Investigación
Diethyl(propyl)amine and related amines are used in the study of volatile amines in grapes and wines, with research showing that fermentation and storage temperature affect amine concentrations (Ough & Daudt, 1981).
These amines are involved in acoustic, viscometric, and volumetric studies of binary mixtures with N-methylacetamide, indicating interactions at the molecular level (Ranjith Kumar et al., 2010).
Diethyl hydroxyl amine, a related compound, is known for its reactivity towards free radicals, functioning as an efficient trap in various chemical contexts (Abuin et al., 1978).
In environmental studies, amines like Diethyl(propyl)amine are considered in the assessment of environmental impacts from CO2 capture plants, particularly in terms of emissions and toxicity (Karl et al., 2011).
Nitrile-functionalized tertiary amines, including 3-(N,N-diethylamino)propionitrile, are explored for their efficiency and reversibility as SO2 absorbents, demonstrating significant potential in environmental applications (Hong et al., 2014).
Diethyl(propyl)amine derivatives are also used in synthetic chemistry, such as in the synthesis of bis[1-diethoxyphosphorylalkyl]amines (Kaboudin & Moradi, 2006).
The compound plays a role in the study of thermodynamic and transport properties of secondary and tertiary amines, as seen in a force field study for a range of molecules including diethylamine (Orozco et al., 2012).
Safety And Hazards
Direcciones Futuras
While specific future directions for Diethyl(propyl)amine are not mentioned in the sources, amines in general have extensive applications in various fields such as the production of corrosion inhibitors, surfactants, and personal care products . They are also used in organic synthesis . Therefore, future research and development in these areas could potentially involve Diethyl(propyl)amine.
Propiedades
IUPAC Name |
N,N-diethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-4-7-8(5-2)6-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZTVWVYCLIIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196227 | |
| Record name | Diethyl(propyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl(propyl)amine | |
CAS RN |
4458-31-5 | |
| Record name | Diethylpropylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4458-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(n-Propyl)diethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004458315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylpropylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl(propyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl(propyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(N-PROPYL)DIETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7TX2UQI1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3R)-3-hydroxy-2-[[methyl(7H-purin-6-yl)carbamoyl]amino]butanoic acid](/img/structure/B1197832.png)
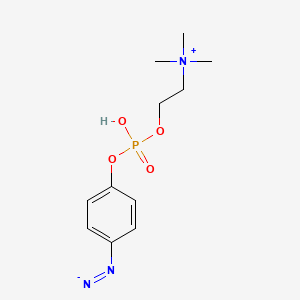
![5,5a-Dihydro-4bh-benzo[3,4]phenanthro[1,2-b]azirene](/img/structure/B1197834.png)
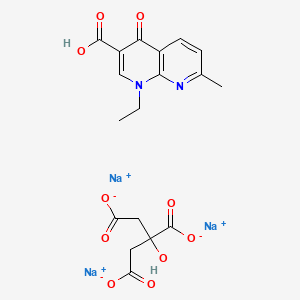

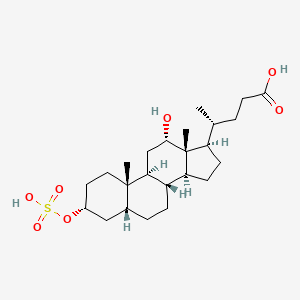



![6-[2-(1H-imidazol-5-yl)ethylamino]-N-(4-methylphenyl)heptanamide](/img/structure/B1197845.png)
![7-[(1R,2R,3R,5S)-2-(3-fluorooct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1197846.png)


